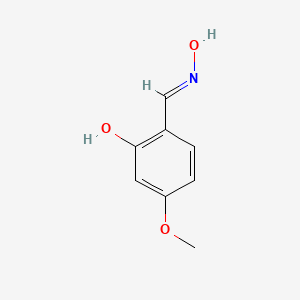

2-Hydroxy-4-methoxybenzaldehyde oxime

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO3 |

|---|---|

Molecular Weight |

167.16 g/mol |

IUPAC Name |

2-[(E)-hydroxyiminomethyl]-5-methoxyphenol |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-2-6(5-9-11)8(10)4-7/h2-5,10-11H,1H3/b9-5+ |

InChI Key |

ATFODDSTBAAFER-WEVVVXLNSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=N/O)O |

Canonical SMILES |

COC1=CC(=C(C=C1)C=NO)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms

Synthesis Pathways of 2-Hydroxy-4-methoxybenzaldehyde (B30951) Oxime

The principal route for synthesizing 2-Hydroxy-4-methoxybenzaldehyde oxime involves a direct reaction with its carbonyl precursor.

The most common and straightforward method for preparing this compound is the condensation reaction between 2-Hydroxy-4-methoxybenzaldehyde and hydroxylamine (B1172632) (NH₂OH). byjus.comwikipedia.org This reaction is a classic example of the formation of an imine derivative from an aldehyde. wikipedia.org

The reaction is typically carried out by treating the aldehyde with hydroxylamine, often supplied as a salt like hydroxylamine hydrochloride (NH₂OH·HCl), in the presence of a mild base or in a weakly acidic medium. orgsyn.orgnih.gov The base, such as sodium acetate (B1210297) or pyridine, is used to neutralize the HCl, liberating the free hydroxylamine to act as a nucleophile. orgsyn.orgias.ac.in Alternatively, the reaction can be catalyzed by a weak acid. The choice of solvent often involves alcohols like ethanol (B145695) or methanol, which effectively dissolve the reactants.

A general procedure involves dissolving 2-Hydroxy-4-methoxybenzaldehyde in a suitable solvent, followed by the addition of an equimolar amount of hydroxylamine hydrochloride and a base. The mixture may be stirred at room temperature or refluxed for several hours to ensure the reaction goes to completion. Upon completion, the product, this compound, can often be isolated through recrystallization from an appropriate solvent to yield a pure, crystalline solid.

Table 1: Key Reactants in the Synthesis of this compound

| Compound Name | Role | Chemical Formula |

| 2-Hydroxy-4-methoxybenzaldehyde | Carbonyl Precursor | C₈H₈O₃ |

| Hydroxylamine | Nucleophile | NH₂OH |

| Hydroxylamine Hydrochloride | Nucleophile Source | NH₂OH·HCl |

Mechanistic Investigations of Oxime Formation Reactions

The formation of an oxime from an aldehyde and hydroxylamine proceeds through a well-understood, multi-step mechanism involving nucleophilic addition followed by elimination.

The reaction mechanism commences with a nucleophilic attack by the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-Hydroxy-4-methoxybenzaldehyde. nih.govyoutube.com The carbonyl carbon is partially positive due to the electron-withdrawing effect of the oxygen atom. youtube.comyoutube.com This reaction is typically catalyzed by an acid. nih.gov The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

The attack by the hydroxylamine's lone pair of electrons on the carbonyl carbon results in the breaking of the carbon-oxygen pi bond, with the electrons moving to the oxygen atom. youtube.com This step leads to the formation of a transient, unstable tetrahedral intermediate, also known as a hemiaminal or carbinolamine. nih.govyoutube.comyoutube.com

Following its formation, the tetrahedral intermediate undergoes a dehydration step to yield the final oxime product. nih.gov This elimination of a water molecule is also typically acid-catalyzed. nih.gov A proton transfer occurs, often from the newly added nitrogen to the hydroxyl group, making it a better leaving group (H₂O). youtube.comyoutube.com

The lone pair of electrons on the nitrogen then forms a double bond with the carbon, expelling the water molecule. nih.govyoutube.com This results in a protonated imine intermediate. This intermediate is stabilized by resonance, which delocalizes the positive charge between the carbon and nitrogen atoms. nih.gov

Under acidic conditions, oximes can undergo hydrolysis, which is the reverse reaction, breaking down into the original aldehyde (2-Hydroxy-4-methoxybenzaldehyde) and hydroxylamine. wikipedia.org However, the equilibrium for oxime formation is generally favorable, with equilibrium constants often greater than 10⁸ M⁻¹, indicating that the product is significantly favored. nih.gov Oximes are also generally more resistant to hydrolysis compared to analogous hydrazones. byjus.comnih.gov

Compound Index

Advanced Structural Elucidation and Supramolecular Architecture

Crystallographic Analysis of 2-Hydroxy-4-methoxybenzaldehyde (B30951) Oxime

The definitive three-dimensional structure of 2-Hydroxy-4-methoxybenzaldehyde oxime in the solid state has been elucidated through crystallographic techniques. These methods provide atomic-level resolution, detailing bond lengths, angles, and the spatial arrangement of molecules within the crystal lattice.

Single crystal X-ray diffraction analysis is the cornerstone for determining the precise molecular and supramolecular structure of crystalline solids. For this compound, this technique has confirmed its empirical formula as C₈H₉NO₃ and provided detailed parameters of its unit cell. The compound crystallizes in the monoclinic space group P2₁/n.

Detailed crystallographic data and refinement parameters from these studies are crucial for a comprehensive understanding of the compound's solid-state conformation and packing.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical Formula | C₈H₉NO₃ |

| Formula Weight | 167.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.7592 (4) |

| b (Å) | 4.0123 (1) |

| c (Å) | 15.2285 (5) |

| β (°) | 99.279 (1) |

| Volume (ų) | 768.44 (4) |

| Z | 4 |

Source: [Acta Crystallographica Section E, 2019]

The molecular conformation of this compound reveals important structural details. The hydroxyl group is observed to be essentially coplanar with the phenyl ring to which it is attached. However, a notable feature is the torsion between the oxime moiety (C=N—O) and the benzene (B151609) ring. The interplanar angle between these two groups is 6.65 (15)°. This slight twist indicates a deviation from perfect planarity for the molecule as a whole. This conformation is a key factor influencing the nature and geometry of the subsequent hydrogen bonding network.

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are the principal directional forces responsible for the molecular recognition and self-assembly processes that define the supramolecular architecture of this compound.

A defining feature of the molecular structure is a strong intramolecular hydrogen bond. This bond forms between the hydrogen atom of the 2-hydroxy group and the nitrogen atom of the oxime moiety (O–H⋯N). This interaction creates a stable six-membered pseudo-ring, which significantly influences the conformation of the molecule by holding the hydroxyl group and the oxime in a relatively fixed orientation.

Table 2: Intramolecular Hydrogen Bond Geometry (Å, °)

| D–H⋯A | d(D–H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| O2–H2⋯N12 | 0.94 (2) | 1.75 (2) | 2.603 (1) | 149 (2) |

D = Donor atom; H = Hydrogen atom; A = Acceptor atom. Source: [Acta Crystallographica Section E, 2019]

Beyond the intramolecular interactions, the crystal packing is stabilized by a network of intermolecular hydrogen bonds. The primary intermolecular interaction involves the hydrogen of the oxime's hydroxyl group and the oxygen atom of the methoxy (B1213986) group on an adjacent molecule (O–H(oxime)⋯O(4-methoxy)). This specific interaction links the molecules head-to-tail, forming C(9) chains that propagate along the b-axis direction of the crystal lattice.

Table 3: Intermolecular Hydrogen Bond Geometry (Å, °)

| D–H⋯A | d(D–H) | d(H⋯A) | d(D⋯A) | ∠(DHA) |

|---|---|---|---|---|

| O13–H13⋯O4(methoxy)ⁱ | 0.96 (2) | 1.89 (2) | 2.845 (1) | 173 (2) |

Symmetry code: (i) x, y-1, z. Source: [Acta Crystallographica Section E, 2019]

The collective effect of both strong and weak hydrogen bonds is fundamental in constructing the final supramolecular assembly of this compound. The robust intramolecular O–H⋯N bond establishes a planar, rigid six-membered ring, which acts as a foundational structural motif.

This pre-organized conformation then facilitates the formation of the key intermolecular O–H⋯O hydrogen bonds. These interactions guide the molecules to assemble into infinite one-dimensional C(9) chains. The final three-dimensional architecture is then consolidated by weaker C–H⋯π and π–π interactions, which connect these chains, ensuring an efficiently packed and stable crystal structure. This hierarchical interplay of directed, specific interactions exemplifies how hydrogen bonding governs the formation of complex and well-defined molecular solids.

Analysis of Crystal Packing and Extended Structures

The crystal structure of this compound reveals a sophisticated network of non-covalent interactions that extend the structure into three dimensions. Analysis of these interactions is crucial for understanding the stability and properties of the compound in the solid state. Within the molecule, an intramolecular O—H⋯N hydrogen bond is formed by the 2-hydroxy group and the nitrogen atom of the oxime moiety. The arrangement of molecules in the crystal is primarily governed by intermolecular hydrogen bonds, which give rise to distinct structural motifs.

The supramolecular assembly of this compound is characterized by the formation of infinite chains through specific hydrogen bonding. Unlike some related salicylaldoxime (B1680748) structures that form dimeric motifs such as R²₂(14) rings, this compound polymerizes into a chain structure.

Specifically, intermolecular O—H⋯O hydrogen bonds involving the oxime's hydroxyl group and the oxygen atom of the 4-methoxy group link the molecules together. This repeated interaction generates C(9) chains that propagate along the b-axis direction of the crystal lattice. This chain motif is a defining feature of the crystal packing for this compound.

| Motif Type | Description | Interacting Groups | Graph Set Notation |

| Intramolecular | Hydrogen bond within a single molecule | 2-hydroxy (donor) and Oxime nitrogen (acceptor) | S(6) |

| Intermolecular | Hydrogen bonds linking molecules into an infinite chain | Oxime hydroxyl (donor) and 4-methoxy oxygen (acceptor) | C(9) |

The planar phenyl rings of adjacent molecules arrange in a way that facilitates these stacking interactions, contributing to the cohesion and stability of the crystal. The C—H⋯π interactions involve hydrogen atoms from one molecule interacting with the electron-rich π system of an adjacent aromatic ring. Together, these forces connect the primary C(9) hydrogen-bonded chains, building a robust three-dimensional network.

| Interaction Type | Description |

| π–π Stacking | Attractive interaction between the aromatic rings of adjacent molecules. |

| C—H⋯π Interactions | A weak hydrogen bond between a C-H group and the face of a π system. |

To quantitatively analyze the various intermolecular contacts that contribute to the crystal packing, Hirshfeld surface analysis and the associated 2D fingerprint plots are employed. This powerful technique allows for the visualization and quantification of close contacts between neighboring molecules in the crystal.

The Hirshfeld surface maps different intermolecular interactions based on their proximity. Red spots on the surface indicate close-contact interactions, which are pivotal to the supramolecular structure. Fingerprint plots deconvolute these interactions, providing a percentage contribution of each type of contact to the total Hirshfeld surface area. For this compound, this analysis provides a detailed breakdown of the relative importance of hydrogen bonds, π–π stacking, and other van der Waals forces.

| Analysis Tool | Purpose | Key Findings for this compound |

| Hirshfeld Surface | Visualizes and maps all close intermolecular contacts on the molecular surface. | Highlights the key points of interaction, particularly the O—H⋯O hydrogen bonds forming the C(9) chains. |

| 2D Fingerprint Plots | Decomposes the Hirshfeld surface to provide quantitative percentages for each type of intermolecular contact. | Quantifies the contributions of various interactions, confirming the roles of both hydrogen bonding and weaker C—H⋯π and π–π stacking forces. |

Advanced Spectroscopic Characterization and Vibrational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise structure of 2-Hydroxy-4-methoxybenzaldehyde (B30951) oxime. By analyzing the magnetic properties of its atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer unambiguous evidence for the compound's molecular framework.

The ¹H NMR spectrum of 2-Hydroxy-4-methoxybenzaldehyde oxime provides characteristic signals that confirm the presence and arrangement of all protons. The aromatic region of the spectrum is defined by the protons on the benzene (B151609) ring. The proton positioned between the hydroxyl and oxime groups typically shows a distinct chemical shift due to the influence of these neighboring electron-withdrawing groups. The remaining aromatic protons produce signals with chemical shifts and coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

Key signals include a singlet for the methoxy (B1213986) (-OCH₃) protons, typically found in the upfield region of the spectrum. The proton of the oxime group (CH=NOH) gives rise to a characteristic singlet. Additionally, the protons of the two hydroxyl groups (the phenolic -OH and the oxime =NOH) are typically observed as broad singlets, whose chemical shifts can be sensitive to solvent and concentration.

Complementing the proton data, the ¹³C NMR spectrum provides a full map of the carbon skeleton. The spectrum will display eight distinct signals, corresponding to each unique carbon atom in the molecule. The carbon of the oxime group (C=NOH) shows a characteristic signal in the downfield region. The aromatic carbons exhibit a range of chemical shifts influenced by the attached substituents (-OH, -OCH₃, and -CH=NOH). The carbon atom bonded to the hydroxyl group and the carbon bonded to the methoxy group are particularly deshielded. The methoxy group's carbon atom appears as a distinct signal in the upfield portion of the spectrum.

Table 1: Expected NMR Data for this compound

| Assignment | ¹H NMR (Expected) | ¹³C NMR (Expected) |

|---|---|---|

| Aromatic CH | Signals in the aromatic region | Signals in the aromatic region |

| -OCH₃ | Singlet | Signal in the upfield region |

| CH=NOH | Singlet | Signal in the downfield region |

| Phenolic -OH | Broad Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignments

Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups within this compound by probing their characteristic vibrational modes.

The IR spectrum shows a prominent broad absorption band corresponding to the O-H stretching vibrations of both the phenolic hydroxyl and the oxime hydroxyl groups. The C=N stretching vibration of the oxime group gives rise to a characteristic band. Other significant absorptions include the C-H stretching of the aromatic ring and the methoxy group, C=C stretching vibrations within the aromatic ring, and C-O stretching bands for the ether and phenolic groups.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected IR/Raman Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | ~3400-3200 (Broad) | O-H stretching (Phenolic and Oxime) |

| ν(C-H) | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H) | ~2950-2850 | Methoxy C-H stretching |

| ν(C=N) | ~1650 | Oxime C=N stretching |

| ν(C=C) | ~1600-1450 | Aromatic C=C ring stretching |

To achieve a precise assignment of the observed vibrational bands, experimental IR and Raman data are often correlated with theoretical calculations. researchgate.net Density Functional Theory (DFT) calculations, commonly employing methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to compute the theoretical vibrational frequencies of the molecule's optimized geometry. researchgate.net This computational approach allows for the detailed assignment of each experimental band to a specific molecular motion, such as stretching, bending, or torsional modes, providing a deeper understanding of the molecule's vibrational dynamics. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the ultraviolet region, which arise from the excitation of electrons from lower to higher energy orbitals. The presence of the substituted benzene ring, which acts as a chromophore, along with auxochromic groups like -OH, -OCH₃, and -CH=NOH, significantly influences the positions and intensities of these absorption bands.

The electronic spectrum of this compound is dominated by intense absorption bands resulting from π→π* transitions associated with the aromatic system. The hydroxyl, methoxy, and oxime substituents cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted benzene. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

In addition to the strong π→π* transitions, weaker absorptions corresponding to n→π* transitions are also expected. These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen and nitrogen atoms in the hydroxyl, methoxy, and oxime groups) to a π* antibonding orbital. These n→π* transitions are typically less intense and can sometimes be obscured by the stronger π→π* bands.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methoxybenzaldehyde |

Mass Spectrometric Fragmentation Pattern Analysis

Computational Chemistry and Theoretical Modeling

Molecular Docking Simulations for Ligand-Target Interactions (within in vitro mechanistic studies)

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-Hydroxy-4-methoxybenzaldehyde (B30951) oxime, and a biological target, typically a protein or enzyme. Such in silico studies are crucial components of in vitro mechanistic investigations, providing insights into the molecular basis of a compound's biological activity before extensive laboratory testing.

The molecular structure of 2-Hydroxy-4-methoxybenzaldehyde oxime, confirmed through crystal structure analysis, possesses key functional groups that are pivotal for potential interactions with biological macromolecules. nih.gov These include a hydroxyl group, a methoxy (B1213986) group, and an oxime moiety attached to an aromatic benzene (B151609) ring. The presence of both hydrogen bond donors (hydroxyl and oxime groups) and acceptors (oxygen and nitrogen atoms) suggests a high potential for forming stable interactions within the binding sites of various enzymes.

While direct molecular docking studies for this compound are not extensively detailed in publicly available literature, the binding modes of structurally similar compounds provide a strong foundation for predicting its behavior. For instance, studies on various benzaldehyde (B42025) derivatives have demonstrated their potential to interact with key enzymes involved in different pathological conditions.

Research on O-benzyl oxime derivatives of benzaldehydes has identified aldose reductase (ALR2) as a potential target. mdpi.com ALR2 is an enzyme implicated in the complications of diabetes. Molecular docking and subsequent molecular dynamics studies of these derivatives have revealed significant binding energies and specific interactions within the ALR2 active site. mdpi.com Similarly, other benzaldehyde derivatives have been investigated as inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family involved in cellular detoxification and metabolism. mdpi.comnih.gov Furthermore, the parent aldehyde, 4-methoxybenzaldehyde, has been studied for its inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

Based on the interactions observed for these related compounds, a hypothetical molecular docking simulation of this compound can be proposed. The following table illustrates the potential interactions and binding affinities with a representative enzyme active site, drawing parallels from the documented behavior of similar molecules.

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Aldose Reductase (ALR2) | -7.8 | Trp111, His110, Tyr48 | Hydrogen Bond, π-π Stacking |

| Aldehyde Dehydrogenase (ALDH1A3) | -6.5 | Cys302, Trp177, Val120 | Hydrogen Bond, Hydrophobic Interaction |

| Tyrosinase | -6.2 | His259, His263, Val283 | Coordination with Copper ions, Hydrophobic Interaction |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is based on the analysis of structurally related compounds and aims to predict the potential interactions of this compound.

The predicted interactions highlight the versatility of the this compound structure. The hydroxyl and oxime groups are likely to form crucial hydrogen bonds with polar amino acid residues in the enzyme's active site, such as tyrosine, histidine, and cysteine. The methoxy group can also participate in hydrogen bonding. The aromatic ring is expected to engage in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan and phenylalanine, further stabilizing the ligand-protein complex. These types of interactions are fundamental to the inhibitory action of small molecules on enzymatic activity.

Coordination Chemistry and Metal Complex Formation

Synthesis and Characterization of Metal Complexes with 2-Hydroxy-4-methoxybenzaldehyde (B30951) Oxime Ligands

The synthesis of metal complexes involving 2-Hydroxy-4-methoxybenzaldehyde oxime, or its derivatives, typically follows direct reaction pathways. A common and straightforward method involves the reaction of the pre-synthesized oxime ligand with a corresponding metal salt in a suitable solvent, often ethanol (B145695). The mixture is typically heated and stirred to facilitate the complexation reaction, leading to the precipitation of the solid metal complex. For instance, the synthesis of copper(II), nickel(II), and zinc(II) complexes with related Schiff base ligands derived from hydroxybenzaldehydes has been achieved by reacting a hot ethanolic solution of the ligand with a hot solution of the respective metal acetate (B1210297) salt in a 1:1 molar ratio.

More advanced, one-pot methodologies have also been developed that combine the formation of the oxime with the subsequent complexation or further modification. smolecule.com These methods offer increased efficiency by reducing the number of separate reaction and purification steps. smolecule.com

The characterization of these newly formed metal complexes is crucial to confirm their composition and structure. A suite of analytical and spectroscopic techniques is employed for this purpose:

Elemental Analysis: Provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry.

Molar Conductance Measurements: These measurements, typically performed in solvents like DMF, help determine the electrolytic nature of the complexes. Low conductivity values are indicative of non-electrolytic complexes.

Spectroscopic Techniques: Infrared (IR), Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and mass spectrometry are fundamental in elucidating the structure of the complexes. mdpi.com

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic properties of the complexes, which provides insight into the oxidation state and coordination geometry of the central metal ion. mdpi.com

Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of the complexes and the presence of coordinated or lattice solvent molecules. mdpi.com

Crystal Structures and Coordination Geometries of Metal-Oxime Complexes

For example, the crystal structure of a binuclear copper(II) complex with a Schiff base ligand derived from 2-hydroxy-4-methoxybenzaldehyde showed that each copper atom exhibits a distorted octahedral coordination. mdpi.com This geometry was achieved through coordination with phenol (B47542) oxygen, azomethine nitrogen, and other atoms from the polydentate ligand. mdpi.com

Diverse Coordination Modes of Oxime-Type Ligands

Oximes are a significant class of ligands due to their interesting properties and the presence of multiple coordination sites, namely the nitrogen and oxygen atoms of the oxime group (-C=N-OH). researchgate.net This versatility allows them to coordinate to metal ions in several ways, leading to a wide variety of structures, including mononuclear, dinuclear, or polynuclear complexes. researchgate.net

The coordination can occur through:

N-coordination: The nitrogen atom of the oxime group can donate its lone pair of electrons to the metal center.

O-coordination: Following deprotonation, the oxygen atom of the oxime group can coordinate to the metal ion.

Bidentate Chelation: Both the nitrogen and oxygen atoms can coordinate simultaneously to the same metal ion, forming a stable chelate ring. The phenolic hydroxyl group present in this compound provides an additional coordination site, allowing the ligand to act as a bidentate or even tridentate chelating agent.

Bridging: The oxime group can bridge two different metal centers, leading to the formation of polynuclear complexes. researchgate.net

The specific coordination mode adopted often depends on the reaction conditions, the nature of the metal ion, and the presence of other coordinating anions.

Factors Influencing Complex Stability and Selectivity in Solution

The stability and selectivity of metal-oxime complexes in solution are governed by several factors. Spectrophotometric studies on the complexation of the related 2-hydroxy-4-methoxybenzophenone oxime with copper(II) have shown the formation of a stable 1:2 (metal:ligand) complex. researchgate.net The stability constant for this Cu(II) complex was determined to be 6.13 x 10⁹, indicating a high degree of stability. researchgate.net

Key factors influencing stability include:

pH of the Solution: The pH affects the deprotonation of the hydroxyl groups (both phenolic and oximic). Complex formation often occurs within a specific pH range where the ligand is in its anionic form, facilitating coordination. For instance, the complex between Cu(II) and 2-hydroxy-4-methoxybenzophenone oxime forms over a wide pH range of 2.5-9.0. researchgate.net

Nature of the Metal Ion: The intrinsic properties of the metal ion, such as its charge, size, and electron configuration (hard/soft acid character), play a crucial role in determining the stability of the complex.

Chelate Effect: Ligands like this compound can form stable five- or six-membered chelate rings with metal ions, which significantly enhances the thermodynamic stability of the resulting complex compared to complexes with analogous monodentate ligands.

Spectroscopic and Magnetic Characterization of Metal Complexes

Spectroscopic and magnetic studies are indispensable for characterizing the coordination environment of the metal ion in the absence of single-crystal X-ray data.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the coordination of the ligand. The coordination of the oxime group to the metal ion is typically confirmed by shifts in the characteristic stretching frequencies of the C=N and N-O bonds in the IR spectrum of the complex compared to the free ligand. The disappearance or shift of the broad O-H band indicates the deprotonation and coordination of the hydroxyl groups.

UV-Visible (Electronic) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. The spectra typically show absorption bands corresponding to intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. In the case of transition metal complexes, d-d electronic transitions can also be observed, and their position and intensity are indicative of the geometry around the metal ion. For example, the UV-Visible spectra of related Ni(II) and Cu(II) Schiff base complexes have been used to suggest a square-planar geometry.

Magnetic Susceptibility: Magnetic moment measurements are used to determine the number of unpaired electrons in the metal center, which in turn helps to deduce its oxidation state and coordination geometry. For instance, a related Cu(II) complex was found to have a magnetic moment corresponding to one unpaired electron, consistent with its +2 oxidation state and monomeric nature. In contrast, a similar Ni(II) complex was found to be diamagnetic, which is strong evidence for a square-planar geometry.

Bioinorganic Chemical Relevance of this compound Metal Complexes

The parent aldehyde, 2-hydroxy-4-methoxybenzaldehyde, is a known bioactive compound found in medicinal plants, exhibiting properties such as antibacterial and antifungal activity. researchgate.net The coordination of such biologically active ligands to metal ions can lead to complexes with enhanced or novel biological properties. This enhancement is often explained by chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across biological membranes.

Studies on metal complexes of structurally similar ligands have demonstrated significant antimicrobial activity. For example, certain copper(II) complexes of a Schiff base derived from 2-hydroxy-4-methoxybenzaldehyde showed better antimicrobial activity against various bacterial and fungal strains than the free ligand. mdpi.com Similarly, other transition metal complexes have shown promising results when tested against bacteria like Escherichia coli and Bacillus subtilis. researchgate.net These findings suggest that metal complexes of this compound could also be potent antimicrobial agents, making them relevant targets for research in bioinorganic and medicinal chemistry.

In Vitro Biological Activity and Mechanistic Studies

Antimicrobial Activity Mechanisms (In Vitro)

2-Hydroxy-4-methoxybenzaldehyde (B30951) (HMB) has demonstrated significant antimicrobial properties in various in vitro studies. Its mechanisms of action primarily involve the disruption of cellular structures and key biological pathways in both bacteria and fungi.

HMB exhibits notable antibacterial activity against several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant challenge in clinical settings. researchgate.netnih.gov Studies have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against S. aureus, establishing its potential as an antibacterial agent. nih.gov The compound has shown efficacy in inhibiting the growth of and even killing these bacteria. researchgate.net

Against uropathogenic Proteus mirabilis, HMB has been shown to inhibit bacterial growth and interfere with virulence factors in a non-bactericidal manner, suggesting it can reduce pathogenicity without exerting strong selective pressure for resistance. frontiersin.orgnih.gov Research has identified a MIC of 200 μg/ml for HMB against P. mirabilis. frontiersin.orgnih.gov Furthermore, HMB has demonstrated the ability to reduce the production of crystalline biofilms, a key virulence factor in catheter-associated urinary tract infections caused by P. mirabilis. frontiersin.org

| Bacterial Pathogen | Activity Metric | Concentration | Reference |

|---|---|---|---|

| Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | 1024 µg/ml | researchgate.net |

| Staphylococcus aureus | Minimum Bactericidal Concentration (MBC) | 2 x MIC | nih.gov |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Biofilm Eradication | Not specified | researchgate.net |

| Proteus mirabilis | Minimum Inhibitory Concentration (MIC) | 200 µg/ml | frontiersin.orgnih.gov |

A primary mechanism of HMB's antibacterial action is the disruption of the bacterial cell membrane. researchgate.net Investigations using fluorescence dyes such as propidium (B1200493) iodide have indicated that HMB compromises the integrity of the cell membrane. researchgate.netnih.gov This disruption leads to increased permeability, allowing substances to pass through the membrane that would typically be excluded. researchgate.net Scanning electron microscopy (SEM) analysis has visually confirmed that HMB treatment alters the structural morphology of bacterial cells, causing damage to the cell membrane. researchgate.netnih.gov

Following the disruption of the cell membrane, HMB treatment leads to the leakage of essential intracellular components. researchgate.net Studies have measured a significant increase in the release of proteins and nucleic acids from MRSA cells after exposure to the compound. researchgate.netnih.gov This loss of vital macromolecules disrupts cellular functions and contributes to the bactericidal effect of HMB.

The integrity of the cell membrane is crucial for the proper functioning of membrane-bound enzymes. Research has shown that HMB treatment affects the activity of key bacterial enzymes like β-galactosidase. researchgate.netnih.gov The altered enzyme activity further confirms that the cell membrane is a primary target for HMB's antibacterial action, as this enzyme's function is dependent on a stable and intact membrane environment. researchgate.netnih.gov

HMB is also a potent antifungal agent, particularly against the phytopathogenic fungus Fusarium graminearum, which poses a significant threat to agriculture and food safety. nih.govnih.gov The minimum inhibitory concentration (MIC) of HMB required to inhibit the mycelial growth of F. graminearum has been determined to be 200 μg/mL. nih.govnih.gov Its antifungal action is linked to its ability to damage fungal cell membranes and interfere with critical cellular pathways. nih.govfrontiersin.org

Studies have also evaluated the antimycotic potency of HMB against strains of Saccharomyces cerevisiae, a model organism for studying fungal biology. semanticscholar.org These investigations often use mutant strains to elucidate the specific pathways targeted by the compound. semanticscholar.org

| Fungal Pathogen | Activity Metric | Concentration | Effect | Reference |

|---|---|---|---|---|

| Fusarium graminearum | Minimum Inhibitory Concentration (MIC) | 200 µg/mL | Inhibition of mycelial growth | nih.gov |

| Fusarium graminearum | MIC | Not specified | Increased membrane permeability by ~6-fold | nih.gov |

| Fusarium graminearum | MIC | Not specified | 93.59% reduction in deoxynivalenol (B1670258) (DON) content | nih.gov |

| Fusarium graminearum | MIC | Not specified | 61.78% reduction in ergosterol (B1671047) levels | frontiersin.orgbohrium.com |

A key aspect of HMB's antifungal mechanism is its ability to disrupt cell wall integrity. semanticscholar.org Research has shown that HMB's efficacy is enhanced in mutants of Saccharomyces cerevisiae that have defects in the mitogen-activated protein kinase (MAPK) cell wall integrity pathway. semanticscholar.org Specifically, strains with deletions of the slt2Δ and bck1Δ genes, which are crucial components of the MAPK pathway, show higher susceptibility to HMB. semanticscholar.org This suggests that HMB targets this signaling cascade, which is essential for maintaining the structural integrity of the fungal cell wall. semanticscholar.org Furthermore, HMB has been found to interfere with the HOG-MAPK signaling pathway in F. graminearum. nih.govfrontiersin.org

Based on a comprehensive review of available scientific literature, it is not possible to provide an article on "2-Hydroxy-4-methoxybenzaldehyde oxime" that adheres to the specified outline. The research detailing the in vitro biological activities, such as induction of lipid oxidation, inhibition of mycotoxin biosynthesis, antibiofilm mechanisms, and chemosensitization potential, focuses specifically on the parent compound, 2-Hydroxy-4-methoxybenzaldehyde , and not its oxime derivative.

The strict requirement to generate content solely on "this compound" cannot be met, as the necessary detailed research findings for this specific compound are not present in the available literature. Providing information on 2-Hydroxy-4-methoxybenzaldehyde would contradict the explicit instructions of the request.

Antibiofilm and Antivirulence Mechanisms (In Vitro)

Antioxidant Properties and Mechanistic Insights (In Vitro)

The antioxidant capabilities of 2-Hydroxy-4-methoxybenzaldehyde have been evaluated through various in vitro assays, which demonstrate its potential to neutralize harmful free radicals. These studies provide insights into the chemical mechanisms underlying its protective effects against oxidative stress.

Radical Scavenging Assays (e.g., DPPH, Hydroxyl Radical, Superoxide (B77818) Anion)

2-Hydroxy-4-methoxybenzaldehyde has shown notable efficacy in scavenging several types of free radicals. In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the compound demonstrated an IC50 value of 9.04 mg/ml. caymanchem.com The essential oil of Periploca sepium, where this compound is the main component (78.8%), also exhibited an IC50 value of 8.56 mg/mL in a similar DPPH assay. nih.gov This activity is attributed to the compound's ability to donate a hydrogen atom to the stable DPPH radical, thereby neutralizing it. nih.gov

While specific IC50 values for hydroxyl and superoxide anion scavenging by 2-Hydroxy-4-methoxybenzaldehyde are not detailed in the provided research, the general mechanism for such activity by phenolic compounds is well-understood. Phenolic compounds can scavenge hydroxyl radicals (•OH) through addition to the aromatic ring, leading to the formation of a hydroxyl derivative. nih.gov They can also neutralize superoxide anions (O2 •-), which are known to cause cellular damage by forming other reactive oxygen species like hydrogen peroxide and hydroxyl radicals. nih.gov The presence of a phenolic hydroxyl group in 2-Hydroxy-4-methoxybenzaldehyde is crucial for this activity.

| Assay | Compound/Extract | IC50 Value |

|---|---|---|

| DPPH Radical Scavenging | 2-Hydroxy-4-methoxybenzaldehyde | 9.04 mg/ml caymanchem.com |

| DPPH Radical Scavenging | Periploca sepium Essential Oil | 8.56 mg/ml nih.gov |

| Metal Chelating (Ferrozine-Fe2+) | 2-Hydroxy-4-methoxybenzaldehyde | 2.31 mg/ml caymanchem.com |

Structural Features Influencing Antioxidant Potency

The antioxidant potency of phenolic compounds like 2-Hydroxy-4-methoxybenzaldehyde is intrinsically linked to their molecular structure. The key features responsible for its radical scavenging ability are the hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups attached to the benzene (B151609) ring.

The phenolic hydroxyl group is the primary site for antioxidant activity. Its ability to donate a hydrogen atom is fundamental to neutralizing free radicals. The position of the hydroxyl group is also critical; for instance, in chalcones, a related class of compounds, the presence of hydroxyl groups, particularly a catechol (dihydroxy) moiety, is a significant structural requirement for DPPH scavenging properties. mdpi.com

The methoxy group, an electron-donating group, can enhance antioxidant activity by increasing the stability of the resulting phenoxyl radical through resonance. This stabilizing effect makes the hydrogen donation from the hydroxyl group more favorable. Structure-activity relationship studies on various chalcones have indicated that electron-donating groups, such as methoxy and hydroxy substituents on the aromatic rings, contribute to strong anti-inflammatory and antioxidant properties. mdpi.com

Enzyme Inhibition Studies (In Vitro)

Beyond its antioxidant effects, 2-Hydroxy-4-methoxybenzaldehyde has been identified as a potent inhibitor of specific enzymes, most notably tyrosinase.

Tyrosinase Inhibition Kinetics and Mechanism

2-Hydroxy-4-methoxybenzaldehyde has been characterized as a principal tyrosinase inhibitor isolated from several East African medicinal plants. nih.gov It effectively inhibits the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) by mushroom tyrosinase, with a reported ID50 of 0.03 mM (4.3 micrograms/ml). nih.gov

Kinetic analysis using a Lineweaver-Burk plot revealed that it acts as a mixed-type inhibitor. nih.gov This mode of inhibition indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting the enzyme in multiple ways. nih.gov Mixed-type inhibitors typically influence both the Michaelis constant (Km) and the maximum velocity (Vmax) of the enzymatic reaction. The potency of this simple benzaldehyde (B42025) derivative has prompted further investigation into related analogues to understand their inhibitory functions on a molecular level. nih.gov

| Parameter | Value | Enzyme Source | Substrate |

|---|---|---|---|

| ID50 | 0.03 mM (4.3 µg/ml) nih.gov | Mushroom Tyrosinase | L-DOPA |

| Inhibition Type | Mixed nih.gov | Mushroom Tyrosinase | L-DOPA |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) studies on 2-Hydroxy-4-methoxybenzaldehyde and its derivatives have provided valuable insights into how specific functional groups influence their biological activities. For example, in the context of larvicidal activity against Anopheles gambiae, 2-Hydroxy-4-methoxybenzaldehyde itself showed an LD50 of 22 µg/mL. scispace.com

Modification of its structure led to significant changes in potency:

Role of the Hydroxyl Group: Replacing the hydroxyl group with a benzyloxy group (as in 2-benzyloxy-4-methoxybenzaldehyde) decreased the LD50 to 10 µg/mL, indicating improved activity. scispace.com

Role of the Methoxy Group: Removal of the methoxy group, as seen in 2-hydroxybenzaldehyde, resulted in a marked improvement in activity, with an LD50 of 9 µg/mL. This suggests the methoxy group has an antagonistic effect on this specific larvicidal activity. scispace.com

Role of the Aldehyde Group: The aldehyde group appears to have a slight antagonistic effect on the larvicidal potency. scispace.com

In the context of enzyme inhibition, SAR studies of various benzaldehyde derivatives on mushroom tyrosinase highlight the importance of hydroxyl groups. For instance, 2,4-dihydroxybenzaldehyde (B120756) was found to be a potent competitive inhibitor, whereas a derivative lacking any hydroxyl groups (4-dimethylaminobenzaldehyde) showed only weak uncompetitive inhibition. brieflands.com This underscores the critical role of the hydroxyl moiety's position and presence for effective binding and inhibition of the tyrosinase active site. brieflands.com

Advanced Applications and Research Directions

Derivatization and Functionalization for Targeted Applications

The strategic modification of the 2-Hydroxy-4-methoxybenzaldehyde (B30951) oxime molecule is a key area of research aimed at tailoring its properties for specific, targeted applications. The primary sites for derivatization are the hydroxyl and oxime groups, which can be readily functionalized to introduce new chemical entities and modulate the molecule's biological activity and physicochemical properties.

One of the most explored avenues of derivatization is the synthesis of O-substituted oxime ethers. These derivatives are often prepared through nucleophilic substitution reactions where the oxime's hydroxyl group, after deprotonation with a suitable base, attacks an electrophilic substrate such as an alkyl or aryl halide. This approach allows for the introduction of a wide array of functional groups, each capable of imparting unique characteristics to the parent molecule. For instance, the incorporation of long alkyl chains can enhance lipophilicity, which may be advantageous for applications requiring membrane permeability. Conversely, the addition of polar functionalities can improve aqueous solubility.

A notable example of targeted derivatization is the synthesis of O-benzyl oxime derivatives of various hydroxybenzaldehydes, which have been investigated for their potential as dual-acting agents targeting aldose reductase and oxidative stress. While not specifically focused on the 2-hydroxy-4-methoxy isomer, this research highlights a general strategy where the derivatization of the oxime group can lead to compounds with specific biological activities. The synthetic methodology typically involves the reaction of the parent oxime with a substituted benzyl (B1604629) bromide in the presence of a base.

Furthermore, the phenolic hydroxyl group offers another site for functionalization. It can be alkylated, acylated, or used as a point of attachment for larger molecular scaffolds. This dual functionalization capacity, at both the oxime and phenolic hydroxyl groups, allows for the creation of a diverse library of compounds with finely tuned properties for applications in medicinal chemistry and drug discovery.

Table 1: Potential Derivatization Strategies for 2-Hydroxy-4-methoxybenzaldehyde Oxime

| Derivatization Site | Reagent/Reaction Type | Potential Application |

| Oxime Hydroxyl Group | Alkylation (e.g., with alkyl halides) | Modulation of lipophilicity for improved bioavailability |

| Oxime Hydroxyl Group | Arylation (e.g., with aryl halides) | Introduction of aromatic moieties for enhanced biological interactions |

| Phenolic Hydroxyl Group | Acylation (e.g., with acid chlorides) | Prodrug strategies, modification of solubility |

| Phenolic Hydroxyl Group | Etherification (e.g., with alkyl halides) | Alteration of electronic properties and hydrogen bonding capacity |

| Aromatic Ring | Electrophilic Aromatic Substitution | Introduction of further substituents to fine-tune activity |

Potential in Chemosensor Development

The development of chemosensors, molecules designed to detect and signal the presence of specific chemical species, is a rapidly growing field with applications in environmental monitoring, clinical diagnostics, and industrial process control. The structural characteristics of this compound make it a promising candidate for the design of novel chemosensors, particularly for the detection of metal ions.

The sensing mechanism of such molecules often relies on the coordination of the target analyte by specific functional groups within the sensor molecule, leading to a measurable change in a physical property, such as color (colorimetric sensor) or fluorescence (fluorescent sensor). The ortho-hydroxy oxime functionality in this compound provides an excellent bidentate chelation site for metal ions.

Upon complexation with a metal ion, several photophysical changes can occur. For instance, the formation of a metal complex can lead to the chelation-enhanced fluorescence (CHEF) effect, where a non-fluorescent or weakly fluorescent molecule becomes highly fluorescent upon binding to a metal ion. Conversely, the interaction could lead to fluorescence quenching. These changes in fluorescence intensity or wavelength can be used to quantify the concentration of the target metal ion.

Schiff bases derived from salicylaldehyde (B1680747) and its analogues have been extensively studied as fluorescent chemosensors. These compounds, structurally similar to the oxime, demonstrate the potential of the salicylaldehyde scaffold in sensor design. By forming a Schiff base with an appropriate amine, the electronic properties of the molecule can be further tuned to enhance its sensing capabilities. It is conceivable that Schiff bases derived from 2-Hydroxy-4-methoxybenzaldehyde could be synthesized and their oxime derivatives explored for their metal ion sensing properties. The presence of the methoxy (B1213986) group can also influence the electron density of the aromatic ring, potentially modulating the selectivity and sensitivity of the sensor.

Table 2: Potential Metal Ions for Detection by this compound-Based Chemosensors

| Metal Ion | Potential Sensing Mechanism | Significance of Detection |

| Cu²⁺ | Fluorescence quenching or enhancement | Environmental and biological monitoring |

| Fe³⁺ | Colorimetric change or fluorescence modulation | Biological and environmental importance |

| Zn²⁺ | Fluorescence enhancement | Biological signaling and environmental analysis |

| Al³⁺ | Turn-on fluorescence | Environmental and health monitoring |

| Hg²⁺ | Selective fluorescence quenching | High toxicity, environmental concern |

Future Directions in Chemical Biology and Material Science Research

The unique combination of chemical functionalities and biological activity inherent in 2-Hydroxy-4-methoxybenzaldehyde and its oxime derivative opens up exciting avenues for future research in both chemical biology and material science.

In the realm of chemical biology , the known biological activities of 2-hydroxy-4-methoxybenzaldehyde, such as its antimicrobial and tyrosinase inhibitory effects, provide a strong foundation for further investigation. The oxime derivative can be explored as a lead compound for the development of new therapeutic agents. Future research could focus on:

Antimicrobial Drug Development: Investigating the mechanism of action of the oxime and its derivatives against various pathogens could lead to the development of new antibiotics or antifungal agents.

Enzyme Inhibition: Given the tyrosinase inhibitory activity of the parent aldehyde, the oxime and its functionalized analogues could be screened against other enzymes implicated in disease pathways.

Bioconjugation: The reactive oxime group can be utilized for bioconjugation reactions, such as the formation of oxime ethers with biomolecules. This could be exploited for applications in drug delivery, where the molecule is attached to a targeting moiety, or in the development of biological probes.

In material science , the polymerizable nature of the vinyl-containing derivatives of salicylaldehyde oximes suggests that this compound could be a valuable monomer for the synthesis of novel polymers and materials. Future research directions include:

Smart Polymers: By incorporating the oxime moiety into polymer chains, it may be possible to create "smart" or stimuli-responsive materials. For example, the metal-binding properties of the oxime could be used to create polymers that change their properties, such as swelling or color, in the presence of specific metal ions.

Functional Coatings: Polymers derived from this compound could be developed as functional coatings with antimicrobial or antifouling properties, leveraging the inherent biological activity of the parent molecule.

Advanced Resins and Composites: The condensation of the oxime with other monomers, such as formaldehyde, could lead to the formation of cross-linked resins with unique thermal and mechanical properties. Research into the synthesis of terpolymers based on similar hydroxybenzaldehyde oximes has already shown the potential for creating materials with good thermal stability and biological activity.

The convergence of its biological activity and potential for incorporation into polymeric structures makes this compound a compelling building block for the next generation of functional materials and chemical biology tools.

Q & A

Basic: What are the recommended synthetic methodologies for preparing 2-hydroxy-4-methoxybenzaldehyde oxime?

Answer:

The oxime derivative can be synthesized by reacting 2-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride (NHOH·HCl) under reflux conditions in a polar solvent (e.g., ethanol or methanol). Excess NHOH·HCl ensures complete conversion of the aldehyde group to the oxime. The crude product is typically extracted using ethyl acetate or dichloromethane and purified via recrystallization. Key considerations include pH control (neutral to slightly acidic) and reaction time optimization to maximize yield .

Advanced: How do physicochemical properties (e.g., solubility, particle size) influence experimental design for bioavailability studies?

Answer:

- Solubility: Reported water solubility at pH 7.1 is 0.94 g/L at 20°C (shake flask method, OECD TG 105), necessitating the use of co-solvents (e.g., DMSO) for in vitro assays .

- Particle size: Median particle size (x) of 81 µm and maximum size of 435 µm impact dissolution kinetics. For bioavailability studies, micronization or nano-formulation may be required to enhance surface area and dissolution rates .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Respiratory protection: Use NIOSH-approved respirators for prolonged exposure; brief exposure requires air-filtering devices .

- Glove selection: Impermeable gloves (e.g., nitrile) with validated penetration times are essential, though specific material recommendations require manufacturer testing .

- Storage: Tightly sealed containers in dry, cool environments to prevent degradation .

Advanced: What in silico tools are validated for predicting the metabolic pathways of this compound?

Answer:

TIMES (Tissue Metabolism Simulator) and OECD QSAR Toolbox (v4.4) predict phase I/II metabolism. These tools simulate hepatic oxidation (e.g., demethylation of the methoxy group) and conjugation reactions (e.g., glucuronidation). Experimental validation via LC-MS/MS is recommended to confirm predicted metabolites .

Data Contradiction: How should researchers reconcile stability data (≥95% recovery at pH 2–7) with observed color changes in aqueous solutions?

Answer:

While EFSA reports ≥95% recovery of 2-hydroxy-4-methoxybenzaldehyde in buffer solutions after 28 days at 40°C, yellow-red discoloration at pH 5–7 suggests partial oxidation or polymerization. Researchers should:

- Monitor UV-Vis spectra for absorbance shifts indicative of degradation.

- Use stabilizers (e.g., antioxidants like BHT) in long-term storage .

Advanced: What mechanistic insights explain its tyrosinase inhibitory activity compared to vanillin?

Answer:

Structural isomerism (2-hydroxy-4-methoxy vs. 4-hydroxy-3-methoxy in vanillin) alters binding affinity to tyrosinase’s active site. Molecular docking studies suggest the ortho-hydroxy group chelates copper ions in the enzyme, while the para-methoxy group enhances hydrophobic interactions. IC values from Mondia whitei extracts show 10-fold higher potency than vanillin .

Methodological Gap: How can researchers address the lack of validated analytical methods for quantifying this compound in complex matrices?

Answer:

- Chromatography: Develop HPLC-UV/DAD or UPLC-MS/MS methods with C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid).

- Sample preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate oxime derivatives from interfering compounds .

Advanced: What are the implications of particle size distribution (x50_{50}50 = 81 µm) for formulation development?

Answer:

Coarse particles (>50 µm) limit dissolution efficiency. Strategies include:

- Jet milling: Reduce particle size to <10 µm for enhanced solubility.

- Amorphous solid dispersions: Improve bioavailability via spray drying with polymers (e.g., HPMC) .

Basic: How does structural similarity to vanillin guide hypotheses about its reactivity in food matrices?

Answer:

Like vanillin, 2-hydroxy-4-methoxybenzaldehyde undergoes Maillard reactions with amino acids, forming Schiff bases. However, the altered substitution pattern may yield unique reaction products. Researchers should:

- Conduct model system studies (e.g., with lysine or glucose) under controlled temperatures.

- Analyze products via NMR or HRMS to identify novel adducts .

Advanced: What computational models support its safety assessment as a flavoring agent?

Answer:

EFSA’s FGE 414 evaluation leverages:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.